4-Nitro-1-(2-phenylpropyl)-1H-pyrazole
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Description
4-Nitro-1-(2-phenylpropyl)-1H-pyrazole (4-NPP) is a small molecule that is used in a variety of scientific and laboratory experiments. It is a heterocyclic compound that is composed of nitrogen, oxygen, and carbon atoms. 4-NPP is a relatively stable molecule that can be synthesized in a variety of ways. Its structure makes it useful in a variety of applications, ranging from medicinal to industrial.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The chemistry of pyrazole derivatives, such as 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole, has been extensively explored for the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting the versatility of pyrazole derivatives as building blocks in heterocyclic synthesis. The unique reactivity of these compounds offers mild reaction conditions for generating a wide range of heterocycles, which can have applications in dyes synthesis and other fields (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazoline derivatives, including structures related to 4-Nitro-1-(2-phenylpropyl)-1H-pyrazole, have demonstrated a broad spectrum of pharmacological effects. These effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic applications of pyrazoline derivatives are supported by their diverse biological properties, which have stimulated research activity in this domain (Shaaban, Mayhoub, & Farag, 2012).
Biodegradation
Fipronil, a phenyl-pyrazole insecticide, undergoes biodegradation through various pathways, including microbial degradation. This process involves several bacterial and fungal species capable of degrading fipronil, indicating the environmental relevance of studying the biodegradation mechanisms of related pyrazole compounds. Understanding these pathways is crucial for developing environmentally friendly methods to mitigate the impact of such compounds (Zhou et al., 2021).
Antimicrobial Perspective
The synthesis and evaluation of pyrazole derivatives have shown significant antimicrobial activities, which can be attributed to various synthetic methods yielding pyrazole appended heterocyclic skeletons. These compounds exhibit potential as robust medicinal agents against emerging microbial infections, underlining the importance of pyrazole nuclei in antimicrobial drug development (Kumar, Bansal, & Goyal, 2020).
properties
IUPAC Name |
4-nitro-1-(2-phenylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-10(11-5-3-2-4-6-11)8-14-9-12(7-13-14)15(16)17/h2-7,9-10H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPNKQKENDAHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-(2-phenylpropyl)-1H-pyrazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.